2-Bromo-6-chloro-3-(methylthio)benzoic acid
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Overview
Description
“2-Bromo-6-chloro-3-(methylthio)benzoic acid” is a chemical compound with the molecular formula C8H6BrClO2S. It has a molecular weight of 281.55 . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” is 1S/C8H6BrClO2S/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3H,1H3, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Bromo-6-chloro-3-(methylthio)benzoic acid” has a predicted boiling point of 361.5±42.0 °C and a predicted density of 1.81±0.1 g/cm3 . Its pKa value is predicted to be 1.39±0.25 .Scientific Research Applications
Chemical Synthesis
2-Bromo-6-chloro-3-(methylthio)benzoic acid is used in various areas of chemical synthesis . It’s a versatile compound that can be used in the creation of a wide range of other chemicals .
Material Science
In the field of material science, this compound can be used in the development of new materials . Its unique properties can contribute to the creation of materials with specific characteristics .
Chromatography
Chromatography is a technique used to separate mixtures. 2-Bromo-6-chloro-3-(methylthio)benzoic acid can be used in this process, contributing to the separation of complex mixtures into their individual components .
Analytical Research
In analytical research, this compound can be used as a standard or reagent . It can help in the identification and quantification of other substances in a sample .
Protodeboronation
2-Bromo-6-chloro-3-(methylthio)benzoic acid can be used in the protodeboronation of pinacol boronic esters . This process is a valuable transformation in organic synthesis .
Anti-Markovnikov Hydromethylation
This compound can be used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable but unknown transformation .
HIV Research
2-Bromo-6-chloro-3-(methylthio)benzoic acid is used in the de novo design of small molecule inhibitors targeting the LEDGF/p75-HIV integrase interaction . This research could potentially lead to the development of new treatments for HIV .
Safety and Hazards
The safety information for “2-Bromo-6-chloro-3-(methylthio)benzoic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as protodeboronation . This process involves the removal of a boron group from a molecule, which can lead to significant changes in the molecule’s reactivity and interactions with its targets .
Biochemical Pathways
The compound’s involvement in protodeboronation suggests it may influence pathways involving boronic esters . These esters are valuable building blocks in organic synthesis, and their modification can lead to significant downstream effects .
Pharmacokinetics
The compound’s molecular weight (28156) and solid physical form suggest it may have specific bioavailability characteristics .
Result of Action
The compound’s involvement in protodeboronation suggests it may influence the structure and function of molecules containing boronic esters .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-chloro-3-(methylthio)benzoic acid. For instance, the compound’s storage temperature (2-8°C) suggests it may be sensitive to heat . Additionally, its solid physical form indicates it may interact differently with the environment compared to liquid or gaseous compounds .
properties
IUPAC Name |
2-bromo-6-chloro-3-methylsulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLMWLUHCUKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3-(methylthio)benzoic acid |
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